Rabeprazole N-Oxide

Catalog No.
S735244
CAS No.
924663-38-7
M.F
C18H21N3O4S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rabeprazole N-Oxide

CAS Number

924663-38-7

Product Name

Rabeprazole N-Oxide

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20)

InChI Key

ZOEQFVVMBAVTRU-UHFFFAOYSA-N

SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC

Synonyms

2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole; 2-[[[1-Oxide-4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole;

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC

The exact mass of the compound Rabeprazole N-Oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rabeprazole N-Oxide (CAS 924663-38-7), officially designated as Rabeprazole EP Impurity D and USP Related Compound B, is a critical oxidative degradation product and process impurity of the proton pump inhibitor Rabeprazole. Formed via the over-oxidation of the pyridine ring during API synthesis or under oxidative environmental stress, it possesses a molecular weight of 375.44 g/mol . In industrial procurement, this compound is not utilized as a bulk reagent but is exclusively sourced as a high-purity analytical reference standard. It is essential for CDMOs, CROs, and QC laboratories to calibrate high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) systems, ensuring that Rabeprazole API and formulated drug products meet stringent pharmacopeial impurity thresholds, typically restricted to <0.1% peak area [1].

In pharmaceutical impurity profiling, substituting Rabeprazole N-Oxide with closely related analogs like Omeprazole N-oxide or other Rabeprazole degradation products (such as Rabeprazole sulfone or Rabeprazole sulfide) is analytically invalid. Regulatory bodies mandate the exact structural match to validate analytical methods for specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) [1]. Furthermore, Rabeprazole N-Oxide and Rabeprazole sulfone are isobaric, both adding +16 Da to the parent API mass; therefore, generic mass-based detection without the exact N-oxide reference standard to map specific retention times and MS/MS fragmentation patterns will result in co-quantification errors and potential batch rejection [2].

Isobaric Differentiation from Rabeprazole Sulfone in LC-MS/MS

Rabeprazole N-Oxide and Rabeprazole sulfone both possess a molecular weight of 375.44 g/mol, representing a +16 Da mass shift from the parent Rabeprazole API. Because they share an identical precursor ion mass, standard single-quadrupole MS cannot distinguish between them [1]. Procuring the exact Rabeprazole N-Oxide standard is mandatory to map its unique collision-induced dissociation (CID) fragmentation pathways and establish its distinct chromatographic retention time relative to the sulfone. Without this standard, analysts cannot achieve baseline resolution or accurate quantification of these two distinct over-oxidation pathways [1].

Evidence DimensionPrecursor Mass and Structural Differentiation
Target Compound DataRabeprazole N-Oxide: m/z 376 [M+H]+ (Requires MS/MS and RT mapping)
Comparator Or BaselineRabeprazole Sulfone: m/z 376 [M+H]+ (Isobaric)
Quantified DifferenceΔm = 0 Da (Isobaric), necessitating exact standard for orthogonal separation
ConditionsLC-MS/MS Impurity Profiling

It prevents false-positive quantification between two major isobaric impurities, ensuring accurate stability-indicating assay results.

Process Optimization and Over-Oxidation Control

During the synthesis of Rabeprazole sodium, the oxidation of the sulfide precursor must be strictly controlled to prevent the formation of over-oxidized impurities. Quantitative tracking using the Rabeprazole N-Oxide standard demonstrates that optimized quenching (e.g., using sodium hypochlorite control at 0-5 °C) restricts N-oxide formation to 0.02–0.05% [1]. In contrast, unoptimized or unmonitored reactions can see combined over-oxidation impurities spike to 0.25–0.27%, exceeding regulatory limits [1]. Procuring this standard allows process chemists to precisely calibrate HPLC methods to monitor the reaction in real-time and halt oxidation before impurity thresholds are breached.

Evidence DimensionOver-oxidation Impurity Yield
Target Compound Data0.02–0.05% N-oxide under optimized, monitored conditions
Comparator Or BaselineUp to 0.27% impurities in unoptimized/unmonitored baseline processes
Quantified Difference>5-fold reduction in over-oxidation impurities via standard-calibrated monitoring
ConditionsNaOCl-mediated sulfoxidation at 0-5 °C

Enables CDMOs to monitor and optimize API synthesis in real-time, preventing costly batch rejections due to out-of-specification impurity levels.

Regulatory Compliance for Pharmacopeial Thresholds

Under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines, Rabeprazole API must be rigorously tested for related substances. The EP monograph specifies a strict acceptance criterion for Rabeprazole Impurity D (N-Oxide) at <0.1% peak area [1]. Using a generic baseline or theoretical response factor is insufficient for regulatory filing; the exact Rabeprazole N-Oxide reference standard must be procured to determine the precise Relative Response Factor (RRF) and Relative Retention Time (RRT) for accurate integration [2]. This ensures the LOD and LOQ are empirically validated below the 0.1% threshold.

Evidence DimensionRegulatory Limit of Quantitation (LOQ)
Target Compound DataEmpirically validated LOQ <0.1% using exact reference standard
Comparator Or BaselineUncalibrated generic methods (Cannot legally prove <0.1% compliance)
Quantified DifferenceAbsolute compliance with EP/USP <0.1% limit vs. regulatory rejection
ConditionsPharmacopeial HPLC-UV Release Testing

Mandatory for legal batch release and regulatory filing of Rabeprazole API and finished dosage forms.

Stability-Indicating Assay Validation (Forced Degradation)

Rabeprazole N-Oxide is essential for validating stability-indicating HPLC and LC-MS methods. By spiking the standard into Rabeprazole samples subjected to oxidative stress (e.g., peroxide exposure or sonochemical oxidation), QC labs can prove that their chromatographic methods successfully resolve the N-oxide degradation product from the parent API and other degradants [1].

API Process Chemistry and Scale-Up Optimization

During the scale-up of Rabeprazole synthesis, process chemists use the N-oxide standard to monitor the sulfoxidation step. Quantifying N-oxide levels in real-time allows for the precise adjustment of oxidant stoichiometry and quenching agents, ensuring that over-oxidation is minimized and API yield is maximized without exceeding the 0.1% impurity threshold [2].

Pharmacopeial Batch Release Testing

For commercial batch release, CDMOs and pharmaceutical manufacturers utilize Rabeprazole N-Oxide (USP Related Compound B / EP Impurity D) as a quantitative reference standard. It is used to establish system suitability, relative retention times, and response factors in routine HPLC-UV QC testing, ensuring every batch of Rabeprazole sodium complies with global regulatory monographs [3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

924663-38-7

Wikipedia

Rabeprazole N-oxide

Dates

Last modified: 08-15-2023

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